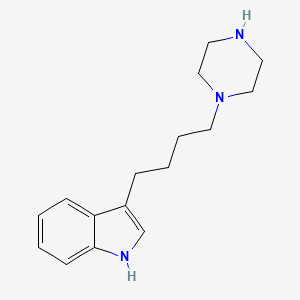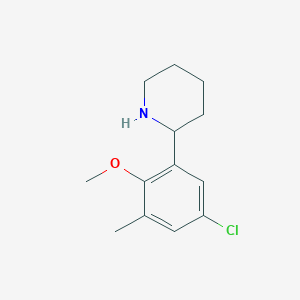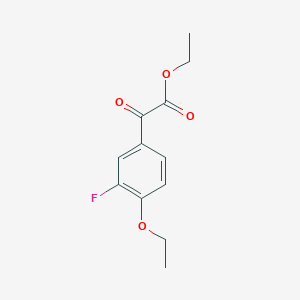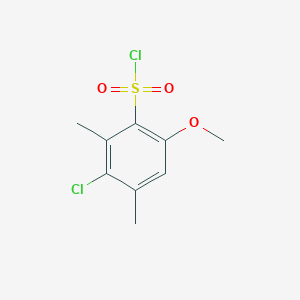
3-(4-piperazin-1-ylbutyl)-1H-indole
Descripción general
Descripción
3-(4-piperazin-1-ylbutyl)-1H-indole is a useful research compound. Its molecular formula is C16H23N3 and its molecular weight is 257.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorination for Improved Pharmacokinetics : Fluorination of 3-(3-(piperazin-1-yl)propyl)indoles, a closely related compound, was found to significantly reduce their pKa, leading to improved oral absorption and pharmacokinetic profiles. These compounds maintain high affinity and selectivity for the 5-HT1D receptor and show agonist efficacy in vitro (van Niel et al., 1999).
Potential Treatment for Cognitive Disorders : Indole derivatives with a piperazin-1-yl group have been synthesized and evaluated as 5-HT6 receptor ligands. They have shown potent in vitro binding affinity and selectivity, along with a good pharmacokinetic profile, making them promising candidates for the treatment of cognitive disorders (Nirogi et al., 2016).
Cytotoxic Agents Against Cancer : Some 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and shown significant cytotoxicity against liver and colon cancer cell lines, with some compounds demonstrating lower IC50 concentrations than standard drugs like 5-fluorouracil (Akkoç et al., 2012).
Pharmaceutical Compound Analysis : Studies have focused on determining the crystal and molecular structure of 1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole, involving density functional calculations and X-ray diffraction. This research is crucial for understanding the molecular interactions and stability of such compounds (Şahin et al., 2017).
Antidepressant Research : Research on arylpiperazinyl-cyclohexyl indole derivatives has been conducted to discover new antidepressants. These compounds have been evaluated for their affinity as 5-HT transporter inhibitors and 5-HT1A receptor antagonists, contributing to the understanding of structure-activity relationships in antidepressant drugs (Zhou et al., 2008).
Antimicrobial and Antifungal Activities : Some indole derivatives with piperazin-1-yl groups have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant effects against various microorganisms (Gaikwa et al., 2009).
Propiedades
IUPAC Name |
3-(4-piperazin-1-ylbutyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-2-7-16-15(6-1)14(13-18-16)5-3-4-10-19-11-8-17-9-12-19/h1-2,6-7,13,17-18H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXDWAKEXSQZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
![2-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906193.png)
![1-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906201.png)


![4-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B7906243.png)
![1-[(4-fluorophenyl)methyl]-5-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B7906245.png)

